S-Pentyl pentane-1-sulfonothioate

Catalog No.
S15029395
CAS No.
78630-48-5
M.F
C10H22O2S2
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Pentyl pentane-1-sulfonothioate

CAS Number

78630-48-5

Product Name

S-Pentyl pentane-1-sulfonothioate

IUPAC Name

1-pentylsulfonylsulfanylpentane

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C10H22O2S2/c1-3-5-7-9-13-14(11,12)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

PXEZIIYEJPYSSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCSS(=O)(=O)CCCCC

S-Pentyl pentane-1-sulfonothioate is a chemical compound with the molecular formula C10H22O2S2C_{10}H_{22}O_2S_2. It is classified as a sulfonothioate, which is a type of organosulfur compound characterized by the presence of a sulfonyl group (SO2-SO_2) and a thioate group (S-S). The structure consists of a pentyl group attached to a pentane-1-sulfonothioate moiety, indicating that it has both hydrophobic and hydrophilic characteristics, which can influence its behavior in various chemical environments and biological systems .

Typical of sulfonothioates. These may include:

  • Nucleophilic Substitution Reactions: The sulfonothioate group can undergo nucleophilic attack, leading to the substitution of the sulfur atom by various nucleophiles.
  • Decomposition Reactions: Under certain conditions, S-pentyl pentane-1-sulfonothioate may decompose to release sulfur-containing species, which can be reactive in biological systems.
  • Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species, depending on the reagents and conditions used.

  • Antimicrobial Activity: Some sulfonothioates have shown efficacy against various microbial strains.
  • Enzyme Inhibition: Sulfonothioates can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.

Further studies would be necessary to elucidate specific biological activities associated with S-pentyl pentane-1-sulfonothioate.

The synthesis of S-pentyl pentane-1-sulfonothioate typically involves the following methods:

  • Thioesterification: This method involves reacting a suitable pentane derivative with a sulfonyl chloride or sulfonic acid in the presence of a base to form the thioate ester.
  • Nucleophilic Substitution: A pentyl halide can react with sodium sulfide or thiol compounds in an SN2 reaction to yield the desired sulfonothioate product.
  • Direct Sulfuration: The compound can also be synthesized through direct sulfuration methods where sulfur sources are introduced into existing pentane derivatives under controlled conditions.

S-Pentyl pentane-1-sulfonothioate has potential applications in various fields:

  • Agricultural Chemistry: As a possible pesticide or herbicide due to its biological activity.
  • Pharmaceuticals: Investigated for use in drug formulations where its unique chemical properties could enhance bioavailability or target specific pathways.
  • Chemical Intermediates: Utilized in organic synthesis as a building block for more complex molecules.

Interaction studies involving S-pentyl pentane-1-sulfonothioate focus on its reactivity with biological molecules, such as proteins and nucleic acids. Research may explore:

  • Binding Affinity: How well the compound binds to specific enzymes or receptors.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems and its potential effects on metabolic processes.

Several compounds share structural similarities with S-pentyl pentane-1-sulfonothioate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pentyl pentane-1-sulfonateC10H22O3SC_{10}H_{22}O_3SLacks thioate group; contains an additional oxygen atom.
Butyl pentane-1-sulfonothioateC9H20O2S2C_9H_{20}O_2S_2Shorter alkyl chain; different hydrophobic properties.
Ethyl hexane-1-sulfonothioateC9H18O2S2C_9H_{18}O_2S_2Longer alkyl chain; may exhibit different biological activities.

Uniqueness of S-Pentyl Pentane-1-Sulfonothioate

S-pentyl pentane-1-sulfonothioate is unique due to its specific combination of a longer alkyl chain and the presence of both sulfonic and thio groups. This configuration may enhance its solubility and reactivity compared to similar compounds, potentially leading to distinct applications in chemical synthesis and biological interactions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

238.10612229 g/mol

Monoisotopic Mass

238.10612229 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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